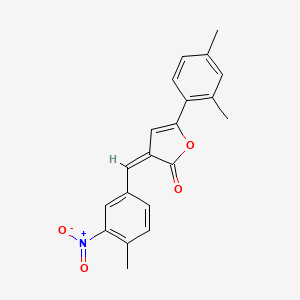
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, also known as DMNB-Furanone, is a synthetic compound that has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring and a ketone functional group.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is not fully understood. However, it has been suggested that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells.
Biochemical and Physiological Effects:
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can inhibit the growth of various cancer cell lines and bacteria. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee in lab experiments is its relatively simple synthesis method. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is its potential toxicity. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. One area of research is the development of new synthetic methods for 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its derivatives. Another area of research is the investigation of the mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its potential targets in cells. Additionally, further studies are needed to determine the potential therapeutic applications of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee, including its use as an anti-inflammatory agent, anti-tumor agent, and fluorescent probe. Finally, investigations into the toxicity and safety of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee are also needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt condensation reaction. In the Knoevenagel condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with ethyl cyanoacetate in the presence of a base such as piperidine to form the intermediate compound. The intermediate compound is then treated with a catalytic amount of p-toluenesulfonic acid in ethanol to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. In the Claisen-Schmidt condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with a base such as sodium hydroxide in ethanol to form the intermediate compound. The intermediate compound is then treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee.
Applications De Recherche Scientifique
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. In biomedical research, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical synthesis, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethylphenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-4-7-17(14(3)8-12)19-11-16(20(22)25-19)9-15-6-5-13(2)18(10-15)21(23)24/h4-11H,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOSHOAHHIHRM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)
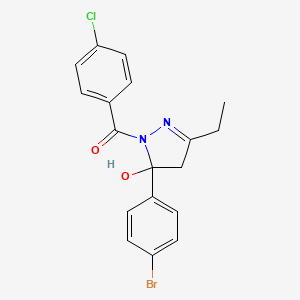
![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981402.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4981409.png)
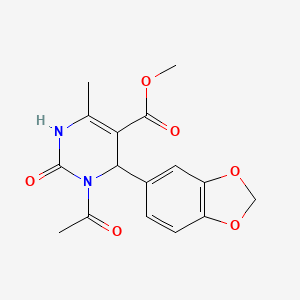
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4981443.png)
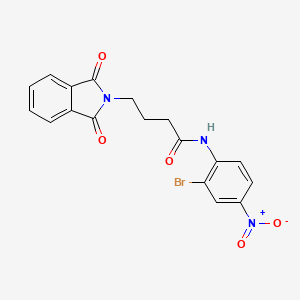
![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)
![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)
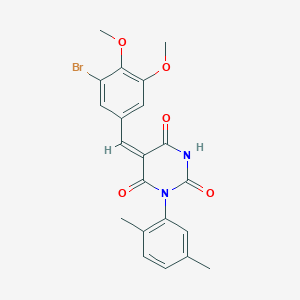
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)
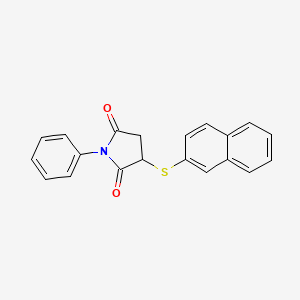
![butyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4981500.png)